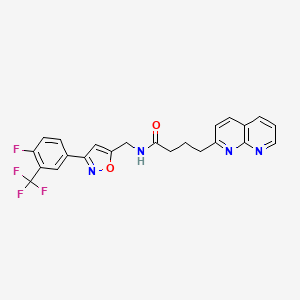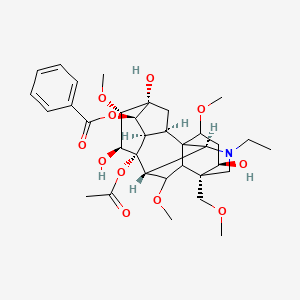
Aconitine crystalline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aconitine is a highly toxic alkaloid derived from the Aconitum plant species, commonly known as monkshood or wolfsbane. It is a member of the diterpenoid alkaloid family and is known for its complex chemical structure and potent biological activities. Aconitine has been used historically in traditional medicine, but its high toxicity limits its modern therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aconitine is challenging due to its intricate pentacyclic structure. One approach involves the construction of the AE fragment through a series of steps including hydroxylation, cyclization, and carbon extension. The AE fragment is then combined with the CD fragment via alkynylation, followed by radical cyclization to form the pentacyclic core .
Industrial Production Methods: Industrial production of aconitine typically involves extraction from the Aconitum plant species. The roots of the plant are harvested, dried, and subjected to solvent extraction to isolate aconitine. The crude extract is then purified using chromatographic techniques to obtain crystalline aconitine .
化学反应分析
Types of Reactions: Aconitine undergoes various chemical reactions, including:
Oxidation: Aconitine can be oxidized to form aconine and other derivatives.
Hydrolysis: Ester hydrolysis reactions, such as deacetylation at C-8 and debenzoylation at C-14, are common.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aconitine molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Aconine, benzoylaconine.
Hydrolysis Products: Deacetylaconitine, debenzoylaconitine.
Substitution Products: Various substituted aconitine derivatives.
科学研究应用
Aconitine has been extensively studied for its biological activities and potential therapeutic applications:
Chemistry: Aconitine serves as a model compound for studying complex alkaloid synthesis and structure-activity relationships.
Biology: It is used in research to understand its toxicological effects and mechanisms of action.
作用机制
Aconitine exerts its effects primarily by interacting with voltage-dependent sodium channels. It binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, preventing the inactivation of the sodium channels. This results in prolonged depolarization of the neuronal membrane, leading to increased excitability and potential toxicity. Aconitine’s action on sodium channels is responsible for its neurotoxic and cardiotoxic effects, including ventricular tachycardia and ventricular fibrillation .
相似化合物的比较
Aconitine is part of the C19-diterpenoid alkaloid family, which includes several other compounds with similar structures and biological activities:
Similar Compounds: Homoponitine, 3-acetylaconitine, Guan-fu base A, bulleyaconitine A.
Uniqueness: Aconitine is unique due to its specific structural features and potent biological activities.
属性
CAS 编号 |
1217495-65-2 |
|---|---|
分子式 |
C34H47NO11 |
分子量 |
645.7 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16R,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1 |
InChI 键 |
XFSBVAOIAHNAPC-WSORPINJSA-N |
手性 SMILES |
CCN1C[C@@]2([C@@H](C[C@H](C34[C@@H]1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)O)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)
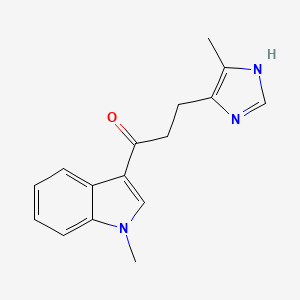
![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)
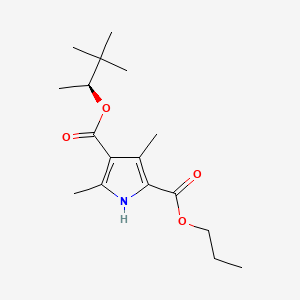
![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)
![[125I]Abopx](/img/structure/B10771158.png)
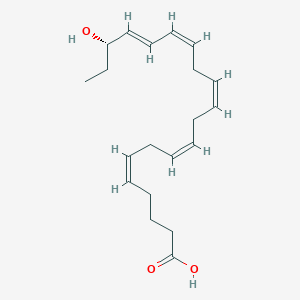
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)
